molecular formula C15H11F2N3O2S B2414753 2,6-difluoro-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851979-91-4

2,6-difluoro-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No. B2414753
CAS RN: 851979-91-4
M. Wt: 335.33
InChI Key: RJTSWUWILQAZQQ-UHFFFAOYSA-N
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Description

2,6-difluoro-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DBH and has been synthesized using various methods.

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • Patel, Agravat, and Shaikh (2011) explored the synthesis of new pyridine derivatives starting from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid. These derivatives showed variable and modest antimicrobial activity against bacteria and fungi, indicating the potential of benzothiazole derivatives as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Analgesic, Antifungal, and Antiproliferative Activities

  • Vijaya Raj et al. (2007) synthesized novel 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives and evaluated their analgesic, antifungal, and antibacterial activities. Some compounds showed promising analgesic activity and one compound exhibited in vitro antiproliferative activity (Vijaya Raj et al., 2007).

Fluorescent Probes for Sensing pH and Metal Cations

  • Tanaka et al. (2001) developed 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and benzothiazole analogues as fluorescent probes for sensing magnesium and zinc cations, and for detecting pH changes. This work highlights the application of benzothiazole derivatives in developing sensitive and selective probes for biochemical research (Tanaka et al., 2001).

Anticonvulsant and Neuroprotective Effects

  • Hassan, Khan, and Amir (2012) synthesized a series of N-(substituted benzothiazol-2-yl)amide derivatives and evaluated them for their anticonvulsant and neuroprotective effects. One compound, in particular, showed significant anticonvulsant activity and neuroprotective effect, suggesting a potential lead for safer and effective anticonvulsants (Hassan, Khan, & Amir, 2012).

PET Imaging Agent for Cancer

  • Wang et al. (2013) synthesized a new potential PET agent, 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, for imaging B-Raf(V600E) in cancers. This work demonstrates the role of benzothiazole derivatives in the development of diagnostic tools for cancer research (Wang et al., 2013).

Mechanism of Action

Target of Action

Similar compounds have shown interactions with proteins involved in cell cycle regulation and apoptosis .

Mode of Action

Related compounds have been shown to regulate cell cycle and apoptosis by activating p53 via mitochondrial-dependent pathways . This suggests that “2,6-difluoro-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide” might interact with its targets in a similar manner, leading to changes in cell cycle progression and apoptosis.

Biochemical Pathways

The compound may affect biochemical pathways related to cell cycle regulation and apoptosis. The activation of p53 can lead to alterations in the balance of key mitochondrial proteins such as Bcl-2 and Bax, resulting in apoptosis . .

Result of Action

Related compounds have shown anti-cancer activity against various cancer cell lines . They have been found to induce G2/M cell cycle arrest and increase the levels of p53, leading to apoptosis .

properties

IUPAC Name

2,6-difluoro-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3O2S/c1-22-8-5-6-11-12(7-8)23-15(18-11)20-19-14(21)13-9(16)3-2-4-10(13)17/h2-7H,1H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTSWUWILQAZQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

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